molecular formula C10H12F2 B13485927 2-(Tert-butyl)-1,4-difluorobenzene

2-(Tert-butyl)-1,4-difluorobenzene

Cat. No.: B13485927
M. Wt: 170.20 g/mol
InChI Key: BBYQISMHWOLQGP-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-1,4-difluorobenzene is an organic compound characterized by the presence of a tert-butyl group and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butyl)-1,4-difluorobenzene typically involves the introduction of the tert-butyl group and fluorine atoms onto a benzene ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with 1,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Tert-butyl)-1,4-difluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoic acid derivatives .

Scientific Research Applications

2-(Tert-butyl)-1,4-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-1,4-difluorobenzene involves its interaction with various molecular targets. The tert-butyl group and fluorine atoms can influence the compound’s reactivity and binding affinity to different enzymes and receptors. The pathways involved may include nucleophilic attack on the benzene ring and subsequent formation of stable intermediates .

Comparison with Similar Compounds

  • 2-tert-Butylphenol
  • 2,4-Difluorotoluene
  • 2-tert-Butyl-4-methylphenol

Comparison: 2-(Tert-butyl)-1,4-difluorobenzene is unique due to the presence of both the tert-butyl group and two fluorine atoms, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and stability under various conditions .

Properties

Molecular Formula

C10H12F2

Molecular Weight

170.20 g/mol

IUPAC Name

2-tert-butyl-1,4-difluorobenzene

InChI

InChI=1S/C10H12F2/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3

InChI Key

BBYQISMHWOLQGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)F)F

Origin of Product

United States

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